

Comprehensive Safety & Technical Profile: 4-Chloro-N-(2-iodophenyl)benzenesulfonamide

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Compound of Interest

Compound Name: 4-chloro-N-(2-iodophenyl)benzenesulfonamide
Cat. No.: B14901464

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Executive Summary

4-chloro-N-(2-iodophenyl)benzenesulfonamide (CAS: 349090-47-7) is a specialized N-aryl sulfonamide derivative primarily utilized as a high-value synthetic intermediate in medicinal chemistry. Its structural integration of a sulfonamide core with orthogonal halogen handles (aryl chloride and aryl iodide) makes it a critical scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) utilized in the discovery of Bcl-2 inhibitors, CCR antagonists, and sodium channel blockers.

This guide fills the gap where specific Safety Data Sheets (SDS) are generic or absent, providing a Predicted Safety Profile based on Structure-Activity Relationships (SAR), functional group analysis, and read-across toxicology from closely related precursors (2-iodoaniline and 4-chlorobenzenesulfonyl chloride).

Chemical Identification & Physicochemical Properties[1][2][3]

Property	Data
Chemical Name	4-chloro-N-(2-iodophenyl)benzenesulfonamide
CAS Number	349090-47-7
Molecular Formula	C ₁₂ H ₉ ClINO ₂ S
Molecular Weight	393.63 g/mol
Physical State	Solid (Crystalline powder, typically off-white to pale yellow)
Solubility	Low in water; Soluble in DMSO, DMF, DCM, Ethyl Acetate
Melting Point	Predicted: 105–115 °C (Based on isomeric analogs)
Partition Coeff.[1][2][3] (LogP)	~4.2 (Predicted High Lipophilicity due to di-halogenation)

Structural Analysis

The molecule features two distinct domains:[3]

- **Electrophilic/Lipophilic Domain:** The p-chlorobenzenesulfonyl group provides metabolic stability and lipophilicity.
- **Reactive Domain:** The o-iodoaniline moiety serves as a steric block and a reactive site for further functionalization.



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Figure 1: Structural decomposition highlighting functional domains and associated toxicological alerts.

Hazard Identification (GHS Classification)

Note: As experimental toxicity data for this specific catalog number is limited, this classification is derived via Read-Across Methodology from its precursors (2-iodoaniline, CAS 615-43-0) and the sulfonamide class.

Predicted GHS Classification

- Signal Word: DANGER
- Acute Toxicity (Oral): Category 3 (H301) – Derived from 2-iodoaniline toxicity.
- Skin Corrosion/Irritation: Category 2 (H315)
- Serious Eye Damage/Irritation: Category 2A (H319)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)
- Aquatic Toxicity (Chronic): Category 1 (H410) – Due to stable halogenated aromatic rings.

Hazard Statements

- H301: Toxic if swallowed.[4]
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H410: Very toxic to aquatic life with long-lasting effects.

Toxicological Profile & Mechanism

Acute Toxicity Mechanisms

The toxicity of **4-chloro-N-(2-iodophenyl)benzenesulfonamide** is governed by its metabolic hydrolysis and the inherent properties of its pharmacophore.

- **Metabolic Hydrolysis:** In vivo, amidases may cleave the sulfonamide bond, releasing 2-iodoaniline.
 - **2-Iodoaniline Toxicity:** Anilines are known methemoglobinemia inducers. They oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport. The iodine substituent adds a heavy-atom effect, potentially increasing cytotoxicity compared to simple anilines.
- **Sulfonamide Hypersensitivity:** The -SO₂NH- moiety is a structural alert for "Sulfa Allergy." Although non-antibiotic sulfonamides have a lower incidence of cross-reactivity, T-cell mediated delayed hypersensitivity (Stevens-Johnson Syndrome risk) remains a theoretical risk in sensitized individuals.
- **Thyroid Disruption:** While the iodine is covalently bound, extensive metabolism (deiodination) could release iodide ions, which in massive chronic doses might impact thyroid function (Wolff-Chaikoff effect), though this is unlikely in acute research handling contexts.

Carcinogenicity & Genotoxicity

- **Aryl Halides:** Halogenated aromatics are often scrutinized for bioaccumulation. The p-chloro group increases the biological half-life.
- **Genotoxicity:** Ames test predictions for similar N-aryl sulfonamides are generally negative, but the aniline metabolite (2-iodoaniline) has shown mixed results in mutagenicity assays. Treat as a potential mutagen.

Experimental Protocol: Synthesis & Handling

Validation of safety often requires understanding the synthesis. This protocol minimizes exposure to the more corrosive sulfonyl chloride precursor.

Standard Operating Procedure (SOP) for Synthesis

Objective: Synthesize **4-chloro-N-(2-iodophenyl)benzenesulfonamide** safely.

Reagents:

- 2-Iodoaniline (1.0 eq) – Toxic, handle in glovebox/hood.

- 4-Chlorobenzenesulfonyl chloride (1.1 eq) – Corrosive lachrymator.
- Pyridine (Solvent/Base) – Flammable, toxic.

Workflow:

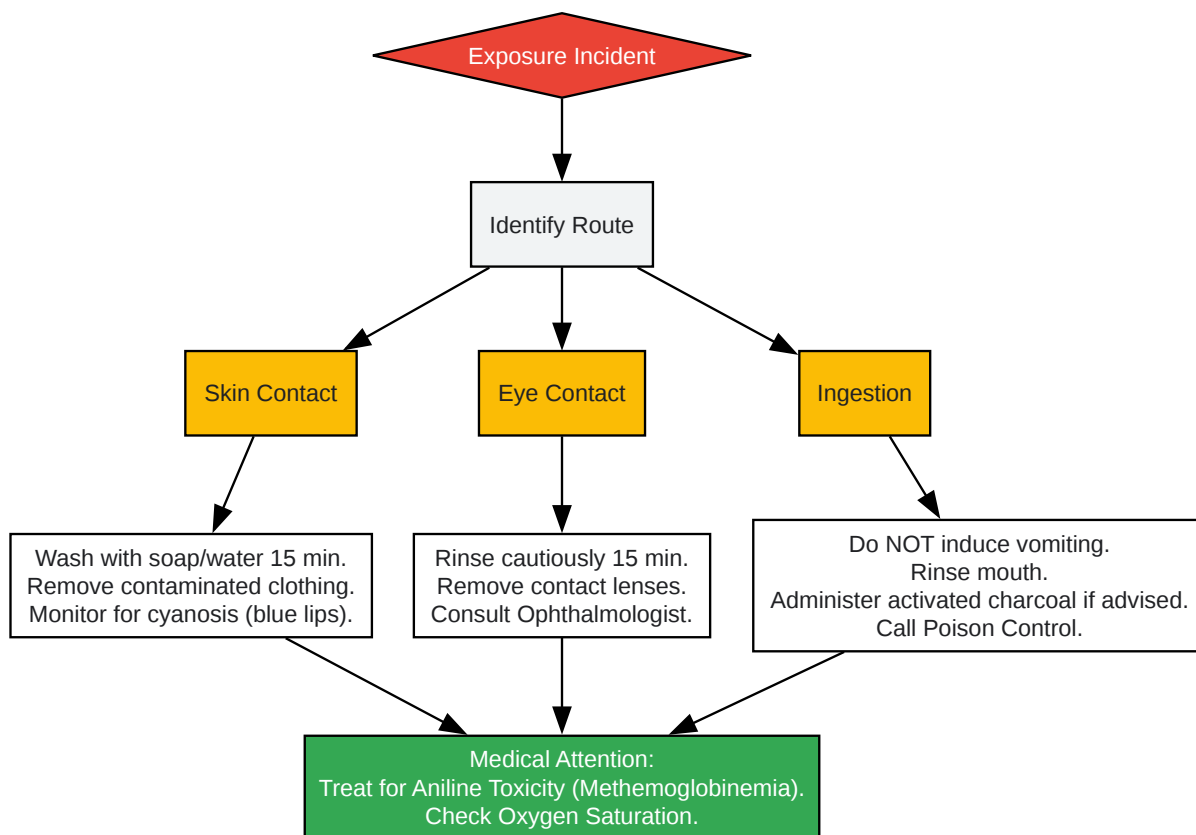
- Setup: Flame-dry a round-bottom flask under Argon atmosphere.
- Dissolution: Dissolve 2-iodoaniline in anhydrous Pyridine (0.5 M concentration).
- Addition: Cool to 0°C. Add 4-chlorobenzenesulfonyl chloride portion-wise over 15 minutes. Exothermic reaction – monitor temperature.
- Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes).
- Quench: Pour mixture into ice-cold 1M HCl (to neutralize pyridine and precipitate product).
- Isolation: Filter the precipitate. Recrystallize from Ethanol.

Exposure Controls (PPE)

- Respiratory: N95 minimum; P100/Cartridge respirator recommended if handling powder outside a fume hood.
- Dermal: Double nitrile gloves (0.11 mm min thickness). The compound is lipophilic and may permeate thin latex.
- Eyes: Chemical splash goggles.

Emergency Response Procedures

In the event of exposure, immediate action is required to mitigate the toxic effects of the aniline moiety and the irritation from the sulfonamide.



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Figure 2: Emergency response decision tree for acute exposure.

Ecological Impact & Disposal

- Persistence: The C-Cl and C-I bonds on the aromatic rings are resistant to rapid biodegradation. This compound is expected to partition into sediment and soil (High LogP).
- Aquatic Toxicity: Classified as Very Toxic (Acute 1). Do not release into drains.[5]
- Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize SO_x, NO_x, HCl, and Iodine vapors) is the only acceptable disposal method.

References

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